2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine
Overview
Description
2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine, also known as 2-chloro-5-ECBP, is a pyridine derivative that has been studied for its potential applications in scientific research. It is a colorless solid with a molecular weight of 286.8 g/mol. In recent years, 2-chloro-5-ECBP has been extensively investigated due to its unique properties, including its ability to act as a reagent in organic synthesis and its potential applications in biological research. In
Scientific Research Applications
Synthesis and Fluorescence Probing
One of the significant applications of pyridine derivatives in scientific research includes their use in the synthesis of novel compounds for fluorescence probing. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating efficient fluorescent probing capabilities for mercury ions both in acetonitrile and in buffered aqueous solutions (Shao et al., 2011).
Liquid Crystal Synthesis
The derivatives of 2-hydroxypyridine, specifically 5-[2-(4-substitutedphenyl)diazenyl]pyridin-2-yl 4ʹ-alkoxybenzoate, have been synthesized and shown significant applications in creating new liquid crystals. These materials exhibit diverse mesophase behavior, which is crucial for applications in display technologies and materials science, with properties heavily influenced by the alkoxy chain length and terminal polar substituents (Hagar et al., 2020).
Catalytic Activity in Transition Metal Complexes
Pyridine derivatives are utilized in forming N-heterocyclic complexes with metals such as rhodium and palladium, showing significant potential in catalysis. These complexes have applications in various chemical reactions, including ethylene oligomerization and polymerization, showcasing the versatility of pyridine derivatives in facilitating diverse catalytic processes (Simons et al., 2003).
Antimicrobial Activity
New pyridine derivatives synthesized from 2-chloropyridine-3-carboxylic acid and other substrates have been investigated for their antimicrobial activity. These studies have revealed variable and modest effectiveness against various bacterial and fungal strains, highlighting the potential of pyridine derivatives in developing new antimicrobial agents (Patel et al., 2011).
properties
IUPAC Name |
ethyl 2-(6-chloropyridine-3-carbonyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-2-20-15(19)12-6-4-3-5-11(12)14(18)10-7-8-13(16)17-9-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDSAUTYEMJTPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641785 | |
Record name | Ethyl 2-(6-chloropyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine | |
CAS RN |
890100-47-7 | |
Record name | Ethyl 2-[(6-chloro-3-pyridinyl)carbonyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(6-chloropyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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